molecular formula C10H6Cl6O B12726356 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindan-1-one CAS No. 5566-32-5

4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindan-1-one

Cat. No.: B12726356
CAS No.: 5566-32-5
M. Wt: 354.9 g/mol
InChI Key: KYHGKEUTZLLLKR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindan-1-one typically involves the reaction of hexachlorocyclopentadiene with cyclopentadiene . The reaction conditions often include the use of a solvent such as benzene or toluene and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindan-1-one involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzymatic activity and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindan-1-one include:

The uniqueness of this compound lies in its specific arrangement of chlorine atoms and its methanoindan core, which confer distinct chemical properties and reactivity.

Properties

CAS No.

5566-32-5

Molecular Formula

C10H6Cl6O

Molecular Weight

354.9 g/mol

IUPAC Name

1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]dec-8-en-3-one

InChI

InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h3,5H,1-2H2

InChI Key

KYHGKEUTZLLLKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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